molecular formula C11H23I B118513 1-Iodoundecane CAS No. 4282-44-4

1-Iodoundecane

Cat. No. B118513
CAS RN: 4282-44-4
M. Wt: 282.2 g/mol
InChI Key: FKUQOQPBCHJHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodoundecane (CAS# 4282-44-4) is a compound useful in organic synthesis . It is one of the volatile constituents of urine of a normal male mice .


Synthesis Analysis

1-Iodoundecane can be synthesized through a multi-step reaction with 3 steps . The steps involve the use of TsOH and BEt 3, O 2, ethyl iodoacetate / cyclohexane; hexane / Ambient temperature .


Molecular Structure Analysis

The molecular formula of 1-Iodoundecane is C11H23I . Its average mass is 282.205 Da and its monoisotopic mass is 282.084442 Da .


Chemical Reactions Analysis

The reaction of 1-iodoundecane with fluoride sources has been investigated .


Physical And Chemical Properties Analysis

1-Iodoundecane has a density of 1.2±0.1 g/cm 3 . Its boiling point is 282.0±3.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol . The flash point is 106.6±10.7 °C . The index of refraction is 1.488 . The molar refractivity is 66.0±0.3 cm 3 .

Scientific Research Applications

1. Estrus Indication in Bovine

  • Application: 1-Iodoundecane has been identified as an effective estrus-specific chemical signal in bovine urine, indicating its potential use as a marker for detecting estrus in cattle (Archunan & Rameshkumar, 2012).

2. One-Dimensional Nanostructures

  • Application: Research on one-dimensional nanostructures, including those involving iodine compounds, highlights their significance in material science due to their unique optical, structural, and electronic properties (Xia et al., 2003).

3. Meteoritic Organic Matter Analysis

  • Application: Studies on the chemical structural variation of insoluble organic matter in different carbonaceous chondrite meteorite groups have utilized iodine-based compounds, including 1-Iodoundecane, to understand the composition and alteration of meteoritic materials (Cody & Alexander, 2005).

4. Iodine Capture in Materials Science

  • Application: Research has been conducted on the capture of iodine, a radioactive emission, in materials science, particularly in the context of 2D covalent organic frameworks and their interaction with iodine compounds (Wang et al., 2018).

5. Photocatalytic Applications

  • Application: One-dimensional nanostructures, potentially including iodine-based compounds, have been extensively studied for their applications in photocatalysis, including pollutant degradation and solar energy conversion (Weng et al., 2014).

6. Radical Addition Studies

  • Application: The thermolysis of peroxides, involving 1-Iodoundecane, has been studied to understand the radical addition process and its implications in chemical reactions (Xue‐Gong et al., 1986).

7. One-Dimensional Conducting Polymer Nanostructures

  • Application: The synthesis and properties of one-dimensional conducting polymer nanostructures, which might involve iodine-based compounds like 1-Iodoundecane, are explored for various applications including in electronics and nanotechnology (Tran et al., 2009).

8. Magnetic Resonance Studies

  • Application: Optically detected magnetic resonance studies of compounds like 1-Iodoundecane are used to investigate electronic structures and reactions at the molecular level (Kothandaraman et al., 1975).

9. Organic Chemistry Applications

  • Application: 1-Iodoundecane and similar iodine-based compounds are used in organic chemistry for various reactions, including chlorination and synthesis of pharmaceuticals (Wang et al., 2016).

properties

IUPAC Name

1-iodoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUQOQPBCHJHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063394
Record name Undecane, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodoundecane

CAS RN

4282-44-4
Record name Undecyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecane, 1-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 1-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecane, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodoundecane
Reactant of Route 2
1-Iodoundecane
Reactant of Route 3
1-Iodoundecane
Reactant of Route 4
1-Iodoundecane
Reactant of Route 5
1-Iodoundecane
Reactant of Route 6
1-Iodoundecane

Citations

For This Compound
198
Citations
S Achiraman, G Archunan, P Ponmanickam… - Theriogenology, 2010 - Elsevier
… [26] reported that mice showed more licking activity towards estrus bovine urine and subsequently reported [27], [28] that urine from cows in estrus contained 1-iodoundecane, which …
Number of citations: 29 www.sciencedirect.com
S Achiraman, G Archunan - Theriogenology, 2006 - Elsevier
… For example, an alkane, 1-iodoundecane identified in estrus bovine urine is reported to play a significant role in the attraction of bulls [29], [30] and 1,5-diemethy-6,8-dioxodicyclo (3.2.1.…
Number of citations: 60 www.sciencedirect.com
K Ramesh Kumar, G Archunan, R Jeyaraman… - Veterinary Research …, 2000 - Springer
… -n-propyl phthalate and 1-iodoundecane, were not found in the … iodine to undecane to make 1iodoundecane may also act as … The compounds 1-iodoundecane and di-npropyl phthalate …
Number of citations: 87 link.springer.com
S Achiraman, G Archunan - Animal reproduction science, 2005 - Elsevier
… For example, the compound (V), 1-iodoundecane identified in the Swiss mice urine has … The behaviour study convincingly demonstrated that 1-iodoundecane is an attracting compound …
Number of citations: 40 www.sciencedirect.com
R Mozūraitis, J Kutra, AK Borg-Karlson, V Būda - Journal of Dairy Science, 2017 - Elsevier
… , we were able to reach the detection limits of 1-iodoundecane as low as 500 pg/0.5 g of … This may have been insufficient to induce the production of 1-iodoundecane at detectable …
Number of citations: 17 www.sciencedirect.com
S Achiraman, G Archunan - Journal of Biosciences, 2002 - Springer
… Among the ten, five compounds are specific to male, namely 3-cyclohexene-1-methanol (I), 3-amino triazole (II), 4-ethyl phenol (III), 3-ethyl-2,7dimethyl octane (IV) and 1-iodoundecane (…
Number of citations: 43 link.springer.com
S Mondal, M Bhakat, A Singh, TK Mohanty… - Tropical animal health …, 2019 - Springer
… mixture of acetic acid, 1-iodoundecane, and propionic acid. As … (2012) where 1-iodoundecane molecule significantly (p < … , where as in our study 1-iodoundecane fails to get similar …
Number of citations: 5 link.springer.com
S Mondal, M Bhakat, A Singh, S Yadav… - International Journal of …, 2017 - academia.edu
… Same bulls were exposed to seven estrus specific molecules ( squalene, 1-iodoundecane, acetic acid, coumarin, propionic acid, oleic acid and 2-butanone) and the behaviours like …
Number of citations: 2 www.academia.edu
CL Sun, H Krause, A Fürstner - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
… However, the ability of 1 to react with 1-iodoundecane is not unique and other complexes of the type [L 2 Fe(Mes) 2 ] worked similarly well as long as L 2 is a chelating ligand set; in …
Number of citations: 90 onlinelibrary.wiley.com
L Xue‐Gong, G Qing‐**ang… - Acta Chimica Sinica …, 1986 - Wiley Online Library
… It was observed that the relative concentrations of 1-iodoundecane and 2-iodopropane, both polarized and normal species, changed with time. The relaxation time TI of the a-protons in I…
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.